N-(5-Amino-2-methoxyphenyl)-3-ethoxybenzamide
Description
Properties
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-3-ethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-3-21-13-6-4-5-11(9-13)16(19)18-14-10-12(17)7-8-15(14)20-2/h4-10H,3,17H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOMOVNVRSMGOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Ethoxybenzoyl Chloride
The starting point involves synthesizing 3-ethoxybenzoyl chloride, a crucial acylating agent, via chlorination of 3-ethoxybenzoic acid.
Synthesis of 5-Amino-2-methoxyphenyl Derivatives
The amino-methoxyphenyl component can be synthesized via nitration, reduction, and methylation steps:
| Step | Reagents & Conditions | Purpose | Notes |
|---|---|---|---|
| 1 | Nitration of phenol derivatives | Introduction of nitro group | Followed by reduction to amino group |
| 2 | Catalytic hydrogenation or metal reduction | Conversion of nitro to amino | Commonly using Pd/C or Fe/HCl |
| 3 | Methylation with methyl iodide or dimethyl sulfate | Introduction of methoxy group | Ensures regioselectivity at the 2-position |
Amide Bond Formation
The core amide linkage is formed via coupling of the amino-phenyl derivative with the prepared benzoyl chloride or acid:
Direct Acylation
- Method: Reacting 5-amino-2-methoxyphenyl with 3-ethoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine.
- Reaction Conditions: Typically carried out in anhydrous solvents like dichloromethane at 0–25°C.
- Outcome: Formation of the benzamide linkage with high efficiency.
Using Coupling Reagents
Alternatively, coupling reagents such as EDCI or HATU can facilitate amide formation from carboxylic acids, offering milder conditions and higher selectivity.
| Reagent | Purpose | Reference/Notes |
|---|---|---|
| EDCI | Carbodiimide coupling | Widely used in peptide synthesis |
| HATU | Activates carboxylic acids | Superior yields and fewer side reactions |
Aromatic Substitutions and Functionalization
Methoxy and Ethoxy Group Introduction
- Method: Nucleophilic aromatic substitution or O-alkylation using methyl or ethyl halides.
- Conditions: Reactions often occur under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetone.
- Selectivity: Regioselective substitution at the desired positions (2- or 3-).
Protecting Group Strategies
- Protecting groups such as Boc or Fmoc may be employed during multi-step synthesis to prevent undesired reactions at amino groups.
Purification and Characterization
- Purification: Flash chromatography on silica gel using solvent systems like petroleum ether/ethyl acetate.
- Characterization: Confirmed via NMR, MS, IR, and elemental analysis.
Data Summary and Comparative Analysis
Chemical Reactions Analysis
Types of Reactions
N-(5-Amino-2-methoxyphenyl)-3-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Regeneration of the amino group.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(5-Amino-2-methoxyphenyl)-3-ethoxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying enzyme-substrate interactions.
Medicine: It has potential as a lead compound for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-Amino-2-methoxyphenyl)-3-ethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Analysis
The table below highlights key structural differences among N-(5-Amino-2-methoxyphenyl)-3-ethoxybenzamide and related benzamides:
| Compound Name | Benzamide Substituent | Aniline Substituents | Key Structural Features |
|---|---|---|---|
| This compound | 3-Ethoxy | 5-Amino, 2-Methoxy | Ethoxy enhances lipophilicity |
| N-(5-Amino-2-methoxyphenyl)acetamide (Ac-DAAN) | Acetamide | 5-Amino, 2-Methoxy | Smaller acyl group; lower molecular weight |
| N-(5-Amino-2-fluorophenyl)-2-phenoxybutanamide | 2-Phenoxybutanamide | 5-Amino, 2-Fluoro | Fluorine increases electronegativity |
| N-(5-Amino-2-methoxyphenyl)-4-chlorobenzamide | 4-Chloro | 5-Amino, 2-Methoxy | Chloro substituent enhances reactivity |
| N-(3-Amino-2-methylphenyl)-4-(2-methoxyethoxy)-benzamide | 4-(2-Methoxyethoxy) | 3-Amino, 2-Methyl | Extended alkoxy chain improves solubility |
Key Observations :
Comparison with Other Benzamide Syntheses
- N-(5-Amino-2-methoxyphenyl)acetamide: Synthesized via direct acetylation of the aniline group, requiring fewer steps than the target compound .
- Pyrimidinone Derivatives: Require multi-step reactions, including hydrazide condensations and palladium-catalyzed couplings, which are more complex than standard benzamide syntheses .
Activity Against Microbial and Enzymatic Targets
Key Observations :
- Ethoxy vs. Acetamide : The bulkier ethoxy group may improve target binding compared to acetamide, which shows minimal inhibition .
- Toxicity Trends : Electron-withdrawing groups (e.g., nitro, azo) correlate with higher toxicity, whereas ethoxy and methoxy groups reduce adverse effects .
Physicochemical Properties
Molecular Weight and Solubility
| Compound Name | Molecular Weight | Predicted Solubility (LogP) |
|---|---|---|
| This compound | ~314.34 g/mol | ~2.5 (Moderate lipophilicity) |
| N-(5-Amino-2-methoxyphenyl)acetamide | ~194.23 g/mol | ~1.2 (Higher solubility) |
| N-(5-Amino-2-fluorophenyl)-2-phenoxybutanamide | ~332.35 g/mol | ~3.1 (Low solubility) |
Key Observations :
- The ethoxy group increases LogP compared to acetamide, suggesting better membrane permeability but lower aqueous solubility .
Biological Activity
N-(5-Amino-2-methoxyphenyl)-3-ethoxybenzamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a benzamide structure with an amino group and an ethoxy substituent, which are critical for its interaction with biological targets. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The compound may bind to the active sites of particular enzymes, inhibiting their activity. This inhibition can affect various metabolic pathways and cellular signaling processes.
- Receptor Modulation : It can also interact with receptors, altering their signaling pathways, leading to therapeutic effects such as anti-inflammatory or anticancer activities.
Biological Activities
Research has shown that this compound exhibits several biological activities:
- Anticancer Activity : The compound has been explored for its potential in cancer treatment, particularly in inhibiting tumor growth through its action on specific cancer-related enzymes.
- Anti-inflammatory Effects : Studies suggest that it may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
- Antimicrobial Properties : There is ongoing research into its antimicrobial effects, indicating a broader spectrum of biological activity.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anticancer | Inhibition of tumor growth via enzyme inhibition | , |
| Anti-inflammatory | Modulation of inflammatory pathways | , |
| Antimicrobial | Potential effects against various microbial strains |
Case Study: Anticancer Mechanism
In a study evaluating the anticancer properties of this compound, researchers found that the compound significantly inhibited cell proliferation in various cancer cell lines. The mechanism involved the downregulation of key signaling pathways associated with tumor growth. For instance, it was noted that the compound exhibited an IC50 value indicating effective inhibition at low concentrations, suggesting high potency against specific cancer types.
Comparative Analysis with Similar Compounds
This compound can be compared with other benzamide derivatives to highlight its unique properties:
| Compound Name | Activity Type | Notable Findings |
|---|---|---|
| N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine | Anticancer | Effective against multiple cancer cell lines |
| N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | Antimicrobial | Exhibited broad-spectrum antimicrobial activity |
Q & A
Q. What are the established synthetic protocols for N-(5-Amino-2-methoxyphenyl)-3-ethoxybenzamide, and how can reaction parameters be optimized for scalability?
The compound is typically synthesized via a coupling reaction between 5-amino-2-methoxyaniline and 3-ethoxybenzoyl chloride under basic conditions (e.g., using triethylamine or pyridine). Reaction optimization involves controlling temperature (0–25°C), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios to minimize side products. Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography ensures high purity (>95%) . Scalability requires transitioning from batch to continuous flow systems with automated monitoring to maintain reproducibility .
Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms functional groups and regiochemistry, while High-Performance Liquid Chromatography (HPLC) quantifies purity. Mass spectrometry (ESI-TOF) validates the molecular ion peak. Differential Scanning Calorimetry (DSC) assesses crystallinity, and elemental analysis verifies stoichiometric ratios .
Advanced Research Questions
Q. How can crystallographic data refinement challenges (e.g., twinning or disorder) be addressed when using SHELX programs for structural elucidation?
SHELXL employs least-squares refinement to handle twinned data by applying TwinLaw matrices and partitioning occupancy for disordered atoms. For high-resolution datasets, restraints (e.g., SIMU/DELU) mitigate thermal motion artifacts. Comparative validation with PLATON or Olex2 ensures geometric accuracy. For macromolecular interfaces, SHELXPRO integrates density modification tools to resolve ambiguities .
Q. What mechanistic insights explain the regioselective reactivity of this compound in electrophilic aromatic substitution (EAS) reactions?
The methoxy group at the ortho position acts as an electron-donating group, directing EAS to the para position relative to the amino group. Computational studies (DFT calculations) reveal that the amino group’s lone pair enhances resonance stabilization at the reactive site. Substituent effects can be quantified using Hammett σ constants, with the ethoxybenzamide moiety influencing transition-state stabilization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
